4-(Chloromethyl)-1,3-dioxolane
Overview
Description
4-(Chloromethyl)-1,3-dioxolane, more commonly known as CMCD, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a low boiling point and is used as a reagent in a variety of organic synthesis reactions. CMCD is also used as a catalyst in the production of polymers, as an intermediate in the synthesis of pharmaceuticals, and as a starting material for the preparation of compounds for medical and biological research. CMCD is a versatile compound with a wide range of uses in the laboratory.
Scientific Research Applications
2. Functional Monomers
Specific Scientific Field
Functional monomers play a crucial role in polymer chemistry and materials science.
Summary of Application
CM-Str (4-(Chloromethyl)styrene) serves as a starting material for functional monomers. By substituting the chlorine with an azide group, researchers create aminostyrene, a common precursor for various functional monomers.
Experimental Procedures
Results and Outcomes
Functional monomers derived from aminostyrene find applications in:
These applications demonstrate the versatility of CM-Str and its derivatives in designing functional materials.
- Tan, L., & Tan, B. (2017). Hypercrosslinked porous polymer materials: design, synthesis, and applications. Chemical Society Reviews, 46(11), 3322-3356
- Recent research progress in the synthesis, characterization, and applications of hypercrosslinked polymers. Journal of Polymer Research, 30(10), 1-10
- Preparation of Functional Monomers as Precursors for Hypercrosslinked Polymers. Molecules, 23(11), 2875
properties
IUPAC Name |
4-(chloromethyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c5-1-4-2-6-3-7-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDNGVFSUHFMCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCO1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1,3-dioxolane | |
CAS RN |
1072-61-3 | |
Record name | NSC46198 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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